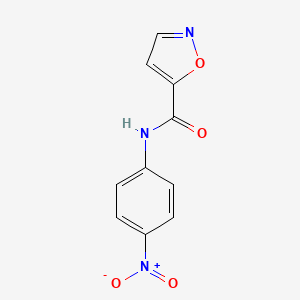

N-(4-nitrophenyl)isoxazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitrophenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(9-5-6-11-17-9)12-7-1-3-8(4-2-7)13(15)16/h1-6H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFUTWYCRGNLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=NO2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Biological Activities and Molecular Mechanisms of N 4 Nitrophenyl Isoxazole 5 Carboxamide

Investigation of Targeted Biological Activities in In Vitro Systems

The isoxazole (B147169) carboxamide scaffold is a recurring motif in medicinal chemistry, demonstrating a wide array of biological effects. najah.edunih.gov Derivatives of this core structure have been synthesized and evaluated for numerous potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. najah.edunih.govnih.gov

Anticancer Activity Studies on Cellular Models

The isoxazole ring is a core structure in several anticancer medications. najah.edunih.gov Numerous isoxazole-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. najah.edunih.govresearchgate.net While direct studies on N-(4-nitrophenyl)isoxazole-5-carboxamide are not extensively documented in the available literature, research on analogous structures provides insight into the potential of this chemical class.

For instance, a series of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives demonstrated moderate to potent antiproliferative activities against a panel of cancer cell lines. nih.gov Another study on 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives showed that some compounds were particularly active against liver (Hep3B), cervical (HeLa), and breast (MCF-7) cancer cells. najah.edunih.gov Specifically, compounds designated as 2d and 2e were the most active against Hep3B cells, and compound 2d showed the highest activity against HeLa cells. najah.eduresearchgate.net Furthermore, novel isoxazoles incorporated with a pyrazole (B372694) carbothiamide moiety and containing a 4-nitrophenyl group on the isoxazole ring have exhibited significant anticancer activity against MCF-7 breast cancer cell lines. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected Isoxazole Carboxamide Derivatives

| Compound Series | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides | Hep3B (Liver) | ~23 | najah.eduresearchgate.net |

| 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides | HeLa (Cervical) | 15.48 | najah.eduresearchgate.net |

| 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides | MCF-7 (Breast) | 39.80 | najah.eduresearchgate.net |

| Phenyl-isoxazole–carboxamide analogues | Hep3B (Liver) | 5.96 - 8.02 (µM) | nih.gov |

This table presents data for isoxazole carboxamide derivatives structurally related to N-(4-nitrophenyl)isoxazole-5-carboxamide.

Antimicrobial and Antiviral Efficacy Assessments

Isoxazole derivatives are known to possess antibacterial and antifungal properties. scholarsresearchlibrary.com A study on a series of isoxazole carboxamides revealed significant antibacterial and moderate antifungal activities in vitro. scholarsresearchlibrary.com

A closely related compound, 3-cyclopropyl-5-(methylthio)-N-(4-nitrophenyl)isoxazole-4-carboxamide, was evaluated for its antimicrobial activity. It demonstrated moderate potency against the Gram-negative bacterium Escherichia coli. scholarsresearchlibrary.com Other research has pointed to the antimicrobial potential of different, yet related, structures. For example, 1-benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide has been shown to inhibit the growth of Mycobacterium tuberculosis. nih.gov Additionally, a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles showed promising antibacterial and antifungal activity. researchgate.net

Table 2: Antimicrobial Activity of Related N-(4-nitrophenyl) Containing Heterocycles

| Compound | Organism | Activity | Reference |

|---|---|---|---|

| 3-Cyclopropyl-5-(methylthio)-N-(4-nitrophenyl)isoxazole-4-carboxamide | E. coli | Moderately potent | scholarsresearchlibrary.com |

| 1-Benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide | M. tuberculosis | MIC = 26.7 µM | nih.gov |

Regarding antiviral efficacy, the isoxazole scaffold is recognized for its potential, including activity against HIV. najah.edunih.gov However, specific data on the antiviral properties of N-(4-nitrophenyl)isoxazole-5-carboxamide in cellular assays are not detailed in the currently available research.

Anti-inflammatory and Analgesic Potential in Cellular Assays

The isoxazole nucleus is a key component of certain anti-inflammatory drugs. nih.gov Research has confirmed the anti-inflammatory potential of various isoxazole carboxamide derivatives. scholarsresearchlibrary.com A study involving the carrageenan-induced rat paw edema model, a common assay for inflammation, evaluated a series of novel isoxazole carboxamides. scholarsresearchlibrary.com Among the tested compounds, 3-cyclopropyl-5-(methylthio)-N-(4-nitrophenyl)isoxazole-4-carboxamide exhibited moderate to considerable anti-inflammatory activity when compared to the standard drug aceclofenac. scholarsresearchlibrary.com The presence of electron-withdrawing groups, such as halogens, on the carboxamide portion of the molecule was noted to enhance this activity. scholarsresearchlibrary.com

While the analgesic potential of isoxazole carboxamides has been explored, with some derivatives showing low to moderate activity in mouse models, specific data for N-(4-nitrophenyl)isoxazole-5-carboxamide is not available. nih.gov

Antioxidant Properties Evaluation

Several studies have investigated the antioxidant capabilities of isoxazole-carboxamide derivatives using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. najah.eduresearchgate.net One study of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives found that while most compounds had weak antioxidant activity, one variant, compound 2a (N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide), was the most active antioxidant agent in the series, with an IC₅₀ of 7.8 µg/mL. najah.eduresearchgate.net Another study on previously developed fluorophenyl-isoxazole-carboxamide derivatives also reported potent scavenging activity against DPPH free radicals. nih.gov These findings suggest that the isoxazole-carboxamide scaffold can be a foundation for developing effective antioxidant agents. najah.edunih.gov

Table 3: Antioxidant Activity of Selected Isoxazole Carboxamide Derivatives

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (2a) | DPPH | 7.8 | najah.eduresearchgate.net |

| N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) | DPPH | 0.45 | nih.gov |

This table presents data for isoxazole carboxamide derivatives structurally related to N-(4-nitrophenyl)isoxazole-5-carboxamide.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms is crucial for the development of targeted therapies. For the isoxazole carboxamide class, several potential molecular targets have been identified through in-vitro and in-silico studies.

Identification and Validation of Molecular Targets

For anticancer activity, studies on related isoxazole carboxamides suggest that their mechanism may involve the induction of apoptosis and cell cycle arrest. researchgate.net For example, two active derivatives, 2d and 2e, were found to induce a delay in the G2/M phase of the cell cycle in Hep3B liver cancer cells and shifted the cell death mechanism from necrosis to apoptosis. researchgate.net

In the context of anti-inflammatory action, a likely mechanism for isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced in inflammatory cells. nih.govnih.gov Molecular docking studies have shown that isoxazole-carboxamide derivatives can form ideal binding interactions with the COX-2 enzyme. nih.gov

For antimicrobial activity, a specific molecular target has been identified for a related compound. 1-Benzoyl-N-(4-nitrophenyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide was found to inhibit the pantothenate synthetase of Mycobacterium tuberculosis, a key enzyme in the bacterium's metabolic pathway. nih.gov

Furthermore, other research has indicated that isoxazole-4-carboxamide derivatives can act as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are implicated in pain and neurological disorders. researchgate.net

Receptor Binding and Modulation Studies (e.g., AMPA Receptors)

Research into the interaction of isoxazole-carboxamide derivatives with neurotransmitter receptors has identified them as intriguing modulators of ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. researchgate.netresearchgate.net These receptors are crucial for fast synaptic transmission in the central nervous system, and their dysfunction is implicated in various neurological and psychiatric disorders. researchgate.net

It is important to note that the significant findings in this area have been predominantly associated with isoxazole-4-carboxamide derivatives, a constitutional isomer of the titular compound's scaffold. Electrophysiological studies on these 4-carboxamide analogues have demonstrated their potent inhibitory effects on AMPA receptor activity. For instance, certain derivatives have been shown to cause a substantial reduction in AMPA receptor-mediated currents. researchgate.net These compounds can also significantly alter the biophysical gating properties of both homomeric and heteromeric AMPA receptor subunits. researchgate.net

In the context of Parkinson's disease research, fluorophenyl-isoxazole-carboxamide derivatives have been investigated as modulators of GluA2-containing AMPA receptors, which are key in minimizing calcium permeability and excitotoxicity. researchgate.net Specific analogues, such as ISX-11 and ISX-8, have shown potent inhibitory effects on GluA2 and GluA2/3 currents, with IC50 values in the low micromolar range. researchgate.net These compounds were also found to significantly increase deactivation rates while decreasing desensitization rates of the AMPA receptors. researchgate.net

While these findings on isoxazole-4-carboxamide derivatives are significant, there is a notable lack of available scientific literature on the direct binding and modulation of AMPA receptors by N-(4-nitrophenyl)isoxazole-5-carboxamide or other isoxazole-5-carboxamide (B1310951) analogues. Therefore, the potent activity of the 4-carboxamide scaffold at AMPA receptors cannot be directly extrapolated to the 5-carboxamide isomer.

Pathway Analysis in Cellular Systems Related to Observed Activities

The cellular pathways influenced by N-phenylisoxazole-5-carboxamide analogues have been primarily elucidated through studies on their anticancer activities. Several reports indicate that these compounds can induce apoptosis, or programmed cell death, in cancer cell lines. The induction of both early and late apoptosis has been observed in K562 leukemia cells treated with certain isoxazole derivatives. metu.edu.tr This suggests an engagement with the intrinsic or extrinsic apoptotic pathways, which involve a cascade of caspase activation leading to cell death.

Furthermore, some isoxazole derivatives have been synthesized and evaluated as inhibitors of sirtuins, a class of proteins involved in cellular regulation. nih.gov Inhibition of sirtuins can lead to the acetylation of tumor suppressor proteins like p53, potentially triggering cell cycle arrest and apoptosis. nih.gov

In a different context, a novel benzo[c]isoxazole-5-carboxamide derivative, 2G11, was identified as an inhibitor of AMP-activated protein kinase (AMPK) phosphorylation. nih.gov AMPK is a key cellular energy sensor, and its signaling pathway is involved in regulating metabolism, cell growth, and survival. The ability of an isoxazole-5-carboxamide scaffold to interact with this critical cellular pathway highlights another potential mechanism of action for this class of compounds.

While these studies provide insights into the cellular mechanisms of related isoxazole-carboxamides, a direct pathway analysis for N-(4-nitrophenyl)isoxazole-5-carboxamide is not available in the reviewed literature.

Structure-Activity Relationship (SAR) Studies of N-(4-nitrophenyl)isoxazole-5-carboxamide Analogues

The structure-activity relationship (SAR) of N-phenylisoxazole-5-carboxamide analogues has been explored primarily in the context of their anticancer properties. These studies provide valuable insights into how modifications of the chemical structure influence biological potency and selectivity.

Impact of Substituent Variations on Biological Potency and Selectivity

Systematic variations of substituents on the N-phenyl ring and the isoxazole core have led to the identification of key structural features that govern the anticancer activity of these compounds.

A study on a series of indole-3-isoxazole-5-carboxamide derivatives revealed that the nature of the substituent on the carboxamide nitrogen is crucial for cytotoxic activity against various cancer cell lines, including Huh7, MCF7, and HCT116. researchgate.net

Another investigation into 4,5-dihydroisoxazole-5-carboxamide derivatives found that specific substitutions on the phenyl ring attached to the isoxazoline (B3343090) core led to potent inhibitory activity against HeLa and MCF-7 cancer cell lines, with some compounds showing greater potency than the standard drug cisplatin. acs.org

The following interactive table summarizes the anticancer activity of a series of phenyl-isoxazole-carboxamide analogues, highlighting the influence of different substituents.

| Compound ID | N-Phenyl Substituent | 3-Position Substituent | Cancer Cell Line | IC50 (µM) |

| 2a | 4-(tert-butyl)phenyl | 3-phenyl | HeLa | 0.91 |

| 2a | 4-(tert-butyl)phenyl | 3-phenyl | Hep3B | 8.02 |

| Analog 1 | 3,4-dimethoxyphenyl | 5-methyl-3-phenyl | Hep3B | 5.96 |

| Analog 2 | 4-chlorophenyl | 5-methyl-3-phenyl | Hep3B | 6.93 |

| Analog 3 | 4-methoxyphenyl | 5-methyl-3-phenyl | MCF-7 | - |

Data synthesized from multiple sources.

These studies collectively indicate that both the electronic and steric properties of the substituents on the N-phenyl ring play a significant role in determining the anticancer potency of isoxazole-5-carboxamide derivatives.

Pharmacophore Modeling and Rational Ligand Design Considerations

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then guide the design of new, more potent, and selective ligands.

While no specific pharmacophore models for N-(4-nitrophenyl)isoxazole-5-carboxamide as an AMPA receptor modulator or for its anticancer activity were identified in the reviewed literature, a preliminary pharmacophore model has been constructed for isoxazole analogues that bind to the System xc- transporter. This model highlights the importance of lipophilic groups and their steric bulk at the C5 position of the isoxazole ring for binding affinity.

The SAR data from the anticancer studies of N-phenylisoxazole-5-carboxamide analogues could be used to develop a pharmacophore model for their cytotoxic activity. Key features would likely include a hydrogen bond acceptor (the carboxamide oxygen), a hydrogen bond donor (the carboxamide N-H), and aromatic/hydrophobic regions corresponding to the phenyl and isoxazole rings. The position and nature of substituents on the N-phenyl ring would be critical in defining the specific contours and electronic properties of the hydrophobic regions. Such a model could be instrumental in the rational design of novel isoxazole-5-carboxamide derivatives with improved anticancer efficacy.

Computational Chemistry and Molecular Modeling Approaches for N 4 Nitrophenyl Isoxazole 5 Carboxamide

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. For N-(4-nitrophenyl)isoxazole-5-carboxamide, this involves identifying the most stable arrangements of its atoms and the energy barriers between different conformations. The flexibility of the molecule, particularly the rotation around the amide bond and the bonds connecting the phenyl and isoxazole (B147169) rings, is a key determinant of how it can adapt its shape to fit into a biological target's binding site.

Molecular dynamics (MD) simulations provide a dynamic perspective of the conformational landscape by simulating the movement of atoms and molecules over time. These simulations can reveal how N-(4-nitrophenyl)isoxazole-5-carboxamide behaves in a biological environment, such as in an aqueous solution or near a protein. By observing the trajectory of the molecule, researchers can understand its stability, flexibility, and the interactions it forms with its surroundings. For instance, MD simulations have been employed to study the stability of ligand-protein complexes involving isoxazole derivatives, providing insights into the binding modes and the crucial interactions that stabilize the complex. In a study on isoxazolidine (B1194047) derivatives, molecular dynamics simulations were conducted to assess the stability of the ligand-receptor complex, with the root-mean-square deviation (RMSD) of the protein-ligand complex being a key parameter to monitor. researchgate.net

| Parameter | Description | Typical Values for Small Molecules | Relevance to N-(4-nitrophenyl)isoxazole-5-carboxamide |

| Dihedral Angles | The angles between four sequentially bonded atoms, defining the rotation around the central bond. | -180° to +180° | Determining the relative orientation of the nitrophenyl and isoxazole rings, and the planarity of the carboxamide group. |

| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | Varies | Identifying low-energy, stable conformations and the transition states between them. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Typically < 2 Å for stable complexes in MD simulations. | Assessing the stability of the molecule's conformation over time in a simulation and the stability of its complex with a biological target. researchgate.net |

| Radius of Gyration (Rg) | A measure of the compactness of a molecule's structure. | Varies | Indicating conformational changes, such as folding or unfolding, during an MD simulation. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. These calculations can be used to predict a wide range of properties for N-(4-nitrophenyl)isoxazole-5-carboxamide, including its reactivity, spectroscopic characteristics, and the nature of its chemical bonds.

Methods such as Density Functional Theory (DFT) are commonly used to calculate properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive. The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are important for understanding intermolecular interactions, including hydrogen bonding and electrostatic interactions with a biological target. Quantum chemical calculations have been used to explore the regioselectivity and molecular mechanism of reactions involving nitro-substituted isoxazole derivatives. mdpi.com

| Parameter | Description | Predicted Significance for N-(4-nitrophenyl)isoxazole-5-carboxamide |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons; important for interactions with electron-deficient sites in a receptor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; important for interactions with electron-rich sites in a receptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Electrostatic Potential (ESP) | The potential energy of a positive test charge at a particular location near a molecule. | Reveals electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions. |

| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule. | Provides insight into the charge distribution and helps to identify atoms involved in electrostatic interactions. |

Molecular Docking Studies with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule like N-(4-nitrophenyl)isoxazole-5-carboxamide might interact with a protein target. The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and scoring the resulting poses based on their predicted binding affinity.

The results of docking studies can provide valuable information about the binding mode of the ligand, the key amino acid residues involved in the interaction, and the types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can be used to rationalize the biological activity of the compound and to guide the design of new analogues with improved potency and selectivity. For instance, molecular docking studies on pyrazole-isoxazole derivatives have been used to understand their interaction with the C. albicans CYP51 enzyme. nih.gov Similarly, isoxazolidine derivatives have been docked against the EGFR receptor to explore their potential as anticancer agents. researchgate.net

| Parameter | Description | Example from a Study on an Isoxazole Derivative | Relevance to N-(4-nitrophenyl)isoxazole-5-carboxamide |

| Binding Affinity (Docking Score) | A score that estimates the strength of the interaction between the ligand and the receptor. | A docking score of -6.57 kcal/mol was reported for an isoxazolidine derivative with the EGFR receptor. researchgate.net | Predicting the potential biological targets and the potency of the compound. |

| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's binding site. | N/A | Visualizing how the molecule fits into the active site and identifying key interactions. |

| Key Interacting Residues | The amino acid residues in the receptor that form significant interactions with the ligand. | N/A | Guiding site-directed mutagenesis experiments to validate the binding mode and for designing more specific inhibitors. |

| Hydrogen Bonds | The number and geometry of hydrogen bonds formed between the ligand and the receptor. | N/A | Identifying critical interactions that contribute to binding affinity and specificity. |

De Novo Drug Design and Virtual Screening Methodologies

De novo drug design and virtual screening are powerful computational strategies for identifying novel and potent drug candidates. De novo design involves the creation of new molecular structures from scratch, often by assembling small molecular fragments within the binding site of a target protein. This approach can lead to the discovery of entirely new chemical scaffolds with the desired biological activity.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. This is often done using molecular docking, where each compound in the library is docked into the target's binding site and ranked based on its predicted binding affinity. Hits from virtual screening can then be selected for experimental testing. The isoxazole scaffold is a valuable starting point for both de novo design and virtual screening due to its versatile chemistry and proven pharmacological importance. nih.gov For instance, isoxazole derivatives have been identified as promising agents for melanoma through such computational approaches. nih.gov

| Methodology | Description | Application to N-(4-nitrophenyl)isoxazole-5-carboxamide |

| Fragment-Based Drug Design | A de novo approach where small molecular fragments are identified that bind to the target, and then grown or linked together to create a more potent lead compound. | The N-(4-nitrophenyl)isoxazole-5-carboxamide scaffold could be used as a starting fragment to be elaborated upon to design new inhibitors for a specific target. |

| Structure-Based Virtual Screening | Docking large libraries of compounds into the binding site of a target protein to identify potential binders. | Screening compound libraries against a predicted target for N-(4-nitrophenyl)isoxazole-5-carboxamide to identify other potential hits with different scaffolds. |

| Ligand-Based Virtual Screening | Using the known structure of an active compound, like N-(4-nitrophenyl)isoxazole-5-carboxamide, to search for other compounds with similar properties (e.g., shape, electrostatic potential). | Identifying compounds with similar pharmacophoric features to N-(4-nitrophenyl)isoxazole-5-carboxamide from large databases, which may share its biological activity. |

| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. | Developing a pharmacophore model based on the structure of N-(4-nitrophenyl)isoxazole-5-carboxamide to guide the design of new molecules with similar activity. |

Advanced Spectroscopic Characterization in Research of N 4 Nitrophenyl Isoxazole 5 Carboxamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For N-(4-nitrophenyl)isoxazole-5-carboxamide, a combination of ¹H and ¹³C NMR experiments would provide a detailed map of the carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the protons on the 4-nitrophenyl ring would likely appear as two distinct doublets in the aromatic region, a result of their mutual coupling and the strong electron-withdrawing effect of the nitro group. The protons of the isoxazole (B147169) ring would also exhibit characteristic chemical shifts. The amide proton (N-H) would be expected to appear as a singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbonyl carbon of the carboxamide group would be readily identifiable by its characteristic downfield shift. Carbons directly attached to the nitrogen and oxygen atoms of the isoxazole ring, as well as those in the nitrophenyl group, would also have distinct chemical shifts influenced by their electronic environments.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isoxazole-H | 7.5 - 8.5 | - |

| Nitrophenyl-H | 8.0 - 8.5 (d) | - |

| Nitrophenyl-H | 7.8 - 8.2 (d) | - |

| Amide-H | 9.0 - 11.0 (s) | - |

| Isoxazole-C | - | 150 - 165 |

| Carbonyl-C | - | 155 - 165 |

| Nitrophenyl-C | - | 118 - 150 |

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of N-(4-nitrophenyl)isoxazole-5-carboxamide with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of the compound.

Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques used to generate ions of the molecule, typically the protonated species [M+H]⁺. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. Characteristic fragmentation pathways for this molecule might include cleavage of the amide bond, loss of the nitro group, and fragmentation of the isoxazole ring. Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Interactive Data Table: Expected HRMS Data

| Ion | Calculated m/z | Observed m/z | Elemental Composition |

| [M+H]⁺ | Calculated Value | Experimental Value | C₁₀H₇N₃O₄ |

| Fragment 1 | Calculated Value | Experimental Value | Fragment Formula |

| Fragment 2 | Calculated Value | Experimental Value | Fragment Formula |

Note: The specific fragments and their abundances would be determined experimentally.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

The IR spectrum of N-(4-nitrophenyl)isoxazole-5-carboxamide would be expected to show characteristic absorption bands. A prominent feature would be the N-H stretching vibration of the amide group, typically appearing in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretch of the amide would be observed as a strong band around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would give rise to strong absorptions near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C=N and C-O stretching vibrations within the isoxazole ring would also be present.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations would be expected to be strong in the Raman spectrum.

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹)

| Functional Group | Characteristic IR Frequency (cm⁻¹) | Characteristic Raman Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 | Weak |

| C=O Stretch (Amide) | 1650 - 1680 | 1650 - 1680 |

| NO₂ Asymmetric Stretch | 1500 - 1550 | 1500 - 1550 |

| NO₂ Symmetric Stretch | 1300 - 1350 | 1300 - 1350 |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C=N Stretch (Isoxazole) | 1600 - 1650 | 1600 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of N-(4-nitrophenyl)isoxazole-5-carboxamide is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the aromatic and heterocyclic ring systems. The presence of the chromophoric nitro group and the extended conjugation in the molecule would likely result in strong absorptions in the UV region. The position and intensity of these absorptions are sensitive to the solvent polarity. UV-Vis spectroscopy is also a valuable tool for assessing the purity of the compound, as impurities with significant UV absorbance would be readily detected.

Interactive Data Table: Expected UV-Vis Absorption Data

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Methanol | Experimental Value | Experimental Value | π → π |

| Dichloromethane (B109758) | Experimental Value | Experimental Value | π → π |

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. By diffracting X-rays off a well-ordered crystal, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.

For N-(4-nitrophenyl)isoxazole-5-carboxamide, a crystal structure would reveal the planarity of the isoxazole and nitrophenyl rings and the dihedral angle between them. It would also provide detailed information about the conformation of the amide linkage. Furthermore, the crystal packing would show intermolecular interactions, such as hydrogen bonding involving the amide N-H and the oxygen atoms of the nitro and carbonyl groups, which are crucial for understanding the solid-state properties of the compound.

Interactive Data Table: Illustrative Crystallographic Parameters

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (Å) | a = ?, b = ?, c = ? |

| Bond Length (Amide C-N) (Å) | ~1.33 |

| Bond Angle (O-N-C, isoxazole) (°) | ~110 |

| Dihedral Angle (Phenyl-Isoxazole) (°) | To be determined |

Future Perspectives and Emerging Research Avenues for N 4 Nitrophenyl Isoxazole 5 Carboxamide

Development of N-(4-nitrophenyl)isoxazole-5-carboxamide as a Chemical Probe for Biological Systems

A promising future direction for N-(4-nitrophenyl)isoxazole-5-carboxamide lies in its development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and this compound's scaffold is well-suited for such applications. By understanding its molecular targets, researchers can design probes to investigate specific cellular pathways and protein functions.

Future research in this area could involve:

Target Identification and Validation: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the specific cellular proteins that N-(4-nitrophenyl)isoxazole-5-carboxamide interacts with.

Fluorescent Labeling: Synthesizing fluorescently tagged versions of the compound to visualize its distribution within cells and tissues, providing insights into its mechanism of action.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of N-(4-nitrophenyl)isoxazole-5-carboxamide to understand how different functional groups influence its binding affinity and selectivity for its biological targets.

Exploration of Novel Therapeutic Applications Beyond Initial Findings

While initial studies on isoxazole-carboxamide derivatives have often focused on anticancer properties, the therapeutic potential of N-(4-nitrophenyl)isoxazole-5-carboxamide may extend to other disease areas. nih.govresearchgate.net The isoxazole (B147169) moiety is present in drugs with diverse activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. rsc.orgnih.gov

Emerging research avenues for novel therapeutic applications could include:

Anti-inflammatory Activity: Investigating the compound's ability to modulate inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. rsc.org Some isoxazole-containing drugs, like Valdecoxib and Leflunomide, are known for their anti-inflammatory properties. rsc.org

Antimicrobial Properties: Screening N-(4-nitrophenyl)isoxazole-5-carboxamide against a panel of pathogenic bacteria and fungi to explore its potential as an anti-infective agent.

Neuroprotective Effects: Evaluating the compound's ability to protect neurons from damage in models of neurodegenerative diseases, a field where isoxazole derivatives have shown promise. rsc.org

A comparative look at the IC50 values of different isoxazole and thiazole (B1198619) carboxamide derivatives against various cancer cell lines highlights the potential for diverse biological activities.

| Compound | Cell Line | IC50 (µM) |

| Compound 2a (Thiazole derivative) | HepG2 | 60.75 |

| Compound 2b (Thiazole derivative) | COLO205 | 30.79 |

| Compound 2b (Thiazole derivative) | B16F1 | 74.15 |

| Isoxazole-Carboxamide derivative 2a | B16F1 | 7.55 - 40.85 |

| Isoxazole-Carboxamide derivative 2e | B16F1 | 0.079 - 42.93 |

This table presents data for various carboxamide derivatives to illustrate the range of activities within this class of compounds. Data is sourced from multiple studies for comparative purposes. nih.govnih.gov

Strategies for Enhancing Compound Selectivity and Potency Through Academic Research

A key challenge in drug development is achieving high selectivity and potency to minimize off-target effects. Future academic research on N-(4-nitrophenyl)isoxazole-5-carboxamide will likely focus on rational design strategies to optimize these properties. Insights can be drawn from studies on similar heterocyclic compounds.

One notable strategy involves the structural modification of the leaving group in covalent inhibitors. For instance, in the development of NADPH oxidase (NOX) inhibitors, minor functionalization on a benzoxazolethiol moiety, which is released upon covalent modification of the target enzyme, led to a first-in-class selective inhibitor. nih.gov This approach demonstrates that even subtle changes to the leaving group can significantly impact selectivity and potency. nih.gov

Key strategies for enhancing selectivity and potency include:

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to understand the binding interactions between N-(4-nitrophenyl)isoxazole-5-carboxamide and its target(s), enabling the design of more specific and potent analogs.

Combinatorial Chemistry: Synthesizing libraries of related compounds with systematic variations to identify derivatives with improved activity profiles.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to fine-tune the compound's pharmacological profile.

The following table outlines key parameters from a study on enhancing the selectivity of NADPH Oxidase inhibitors, which can serve as a model for future research on N-(4-nitrophenyl)isoxazole-5-carboxamide.

| Parameter | Value | Enzyme |

| Total Enzyme Concentration | 1 µM | CsNOX5 |

| Total Enzyme Concentration | 0.15 µM | human NOX4 |

| Total NADPH Concentration | 350 µM | CsNOX5 |

| Total NADPH Concentration | 300 µM | hNOX4 |

| FAD Concentration | 300 µM | Both enzymes |

This data illustrates the experimental conditions used to assess enzyme inhibition, a crucial aspect of enhancing compound potency and selectivity. nih.gov

Integration of N-(4-nitrophenyl)isoxazole-5-carboxamide Research with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful tool in modern drug discovery that allows for the rapid testing of large numbers of compounds. Integrating HTS into the research pipeline for N-(4-nitrophenyl)isoxazole-5-carboxamide and its analogs can accelerate the discovery of new biological activities and lead compounds.

Future integration with HTS could involve:

Phenotypic Screening: Testing a library of N-(4-nitrophenyl)isoxazole-5-carboxamide derivatives in cell-based assays to identify compounds that produce a desired phenotypic change, without prior knowledge of the specific target.

Target-Based Screening: Developing specific assays for the identified biological target(s) of N-(4-nitrophenyl)isoxazole-5-carboxamide and using HTS to screen for more potent and selective inhibitors.

Drug Repurposing: Screening N-(4-nitrophenyl)isoxazole-5-carboxamide against a wide range of biological targets and disease models to identify potential new therapeutic uses for the compound. nih.gov This approach accelerates drug development as the general pharmacological and toxicological properties may already be known. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-nitrophenyl)isoxazole-5-carboxamide, and how are reaction conditions optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation and cyclization. For example, describes a route where 5-methyl-3-(4-nitrophenyl)isoxazol-4-yl derivatives are coupled with pyrazole carbothioamides under reflux in ethanol or DMF. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., triethylamine). Ultrasound-assisted synthesis () can enhance reaction rates and yields (e.g., 95% yield achieved under ultrasound vs. 70% conventionally) .

Q. Which spectroscopic and chromatographic techniques are employed to characterize N-(4-nitrophenyl)isoxazole-5-carboxamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d6 solvent) confirm substituent positions and purity ( reports δ 7.98–7.93 ppm for aromatic protons).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 341.31 in ).

- Thin-Layer Chromatography (TLC) : Rf values (e.g., 0.45 in EtOAc/hexane, ) monitor reaction progress.

- Infrared (IR) Spectroscopy : Confirms functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the three-dimensional structure of N-(4-nitrophenyl)isoxazole-5-carboxamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and packing interactions. For example, utilized SHELX programs (SHELXL for refinement) to analyze a chloro-nitro derivative, revealing planar isoxazole and phenyl rings with dihedral angles <5°. Data collection requires high-resolution crystals (e.g., 0.84 Å), and refinement employs R1 values (<0.05) to ensure accuracy .

Q. What biological activities are associated with N-(4-nitrophenyl)isoxazole-5-carboxamide, and how are mechanisms of action elucidated?

- Methodological Answer :

- Anticancer Activity : MTT assays on cell lines (e.g., HepG2) assess IC₅₀ values. highlights derivatives with trifluoromethyl groups showing IC₅₀ <10 µM via kinase inhibition.

- Anti-inflammatory Effects : COX-2 inhibition is measured using ELISA, with docking studies (AutoDock Vina) predicting binding affinities to active sites.

- Toxicity Profiling : In vivo models (e.g., rodent studies) evaluate organ-specific toxicity, as seen in ’s diabetes-linked nitroaryl compounds .

Q. How can structure-activity relationship (SAR) studies guide the optimization of N-(4-nitrophenyl)isoxazole-5-carboxamide derivatives?

- Methodological Answer :

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -CF₃ in ) enhances metabolic stability.

- Bioisosteric Replacement : Replacing the nitro group with methoxy () reduces toxicity while retaining activity.

- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate logP values with bioavailability, optimizing partition coefficients (2–4) .

Q. How should researchers address contradictions in biological data across studies (e.g., therapeutic vs. toxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Establish NOAEL (No Observed Adverse Effect Level) via repeated-dose studies.

- Target Selectivity Screening : Use kinase profiling panels (e.g., Eurofins) to differentiate on-target vs. off-target effects.

- Metabolite Identification : LC-MS/MS identifies toxic metabolites (e.g., nitroso intermediates from ) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.